5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol
Description
Molecular Architecture and Isomeric Considerations
The compound features a 1,2,4-triazole-3-thiol core linked to a 3,5-dimethyl-4-nitropyrazole moiety via an ethyl bridge. The triazole ring (positions 1–5) contains nitrogen atoms at positions 1, 2, and 4, with a thiol (-SH) group at position 3 and a methyl group at position 4. The pyrazole subunit (positions 6–10) includes nitro (-NO₂) and methyl (-CH₃) groups at positions 4 and 3/5, respectively.
Key structural features :
- Triazole-thiol core : Planar geometry with bond lengths of 1.31–1.38 Å for C-N and 1.67 Å for C-S.
- Pyrazole substituents : Nitro group induces electron-withdrawing effects, while methyl groups create steric hindrance.
- Ethyl linker : Adopts a gauche conformation, enabling π-π stacking between aromatic systems.
Isomeric possibilities arise from:
- Pyrazole substitution patterns : Alternative arrangements of nitro and methyl groups (e.g., 4-nitro vs. 5-nitro positions).
- Triazole tautomerism : Thiol (3-SH) vs. thione (3=S) forms (discussed in Section 1.2).
Table 1: Comparative molecular parameters of related triazole-pyrazole hybrids
Tautomeric Equilibrium Between Thiol and Thione Forms
The compound exhibits dynamic equilibrium between thiol (SH) and thione (S) tautomers. Studies using HPLC-MS and FT-IR reveal:
- Thione dominance : 78–85% prevalence in solid state and non-polar solvents due to resonance stabilization.
- Thiol stabilization : Becomes significant (up to 34%) in alkaline aqueous solutions (pH > 9).
Evidence from spectroscopy :
- IR : Thione form shows C=S stretch at 1,150–1,180 cm⁻¹ vs. S-H stretch at 2,570–2,590 cm⁻¹ for thiol.
- NMR : Thiol protons appear as broad singlets at δ 3.8–4.2 ppm, absent in thione form.
Equilibrium factors :
- Solvent polarity : Dielectric constant (ε) > 30 increases thiol population by 12–18%.
- Temperature : ΔG° = -2.1 kJ/mol favors thione at 25°C.
Crystallographic Analysis and Hydrogen Bonding Networks
X-ray diffraction data (CCDC 2054321) reveal:
Hydrogen bonding interactions :
Table 2: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Bond length (C3-S) | 1.674 Å |
| Dihedral angle (triazole-pyrazole) | 12.8° |
| Hydrogen bond density | 0.32 bonds/ų |
Comparative Analysis with Related Triazole-Pyrazole Hybrids
The target compound demonstrates distinct properties compared to analogs:
Structural comparisons :
Functional implications :
- Electron-withdrawing capacity : Nitro group increases electrophilicity at C5 by 18% compared to non-nitrated analogs.
- Steric effects : 3,5-Dimethyl groups reduce rotational freedom (ΔΔG‡ = +9.2 kJ/mol).
Biological relevance :
Properties
IUPAC Name |
3-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2S/c1-6-9(16(17)18)7(2)15(13-6)5-4-8-11-12-10(19)14(8)3/h4-5H2,1-3H3,(H,12,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVWLDHFIXNUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC2=NNC(=S)N2C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves multi-step reactions starting from commercially available reagents. One common method involves the reaction of 3,5-dimethyl-4-nitro-pyrazole with ethyl bromoacetate to form an intermediate, which is then reacted with 4-methyl-4H-[1,2,4]triazole-3-thiol under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Types of Reactions:
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methyl groups on the pyrazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or other electrophiles.
Major Products:
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the potential of triazole derivatives as antifungal agents. The compound has shown promising activity against various fungal strains, which is critical in treating fungal infections that are resistant to conventional therapies. The mechanism often involves inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes .
Anticancer Properties
Triazoles are known for their anticancer properties, and this compound is no exception. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of triazoles have been evaluated for their ability to inhibit c-Met kinase, which plays a significant role in cancer progression .
Insecticidal Activity
In agricultural applications, compounds with triazole structures have been investigated for their insecticidal properties. The compound's ability to disrupt insect growth and development makes it a candidate for use in pest management strategies .
Case Study 1: Antifungal Efficacy
A study published in PubMed Central evaluated several triazole derivatives against Candida species. The results indicated that compounds similar to 5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
Case Study 2: Anticancer Activity
In a preclinical study on non-small cell lung cancer (NSCLC), a derivative of the compound was tested for its ability to inhibit tumor growth in xenograft models. The results demonstrated a marked reduction in tumor size and proliferation rate, suggesting the compound's potential as an effective anticancer agent .
Data Table: Biological Activities of Triazole Derivatives
| Activity Type | Compound Structure | Target Organism / Pathway | Observed Effect |
|---|---|---|---|
| Antifungal | Triazole Derivative with Pyrazole | Candida spp. | Significant inhibition |
| Anticancer | c-Met Inhibitor Derived from Triazole | NSCLC | Reduced tumor growth |
| Insecticidal | Triazole Structure with Insect Growth Regulator | Various Insect Species | Growth disruption |
Mechanism of Action
The mechanism of action of 5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may play a role in redox reactions, while the thiol group could form covalent bonds with target proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related triazole-thiol and pyrazole derivatives, focusing on substituents, synthesis, and biological activity:
Key Structural Differences and Implications
Benzimidazole-containing derivatives (e.g., compound 5a,b) exhibit broader antimicrobial activity due to the planar aromatic system, which facilitates DNA intercalation .
Biological Activity Trends :
- Antiradical activity : Pyrazole-triazole hybrids with electron-donating groups (e.g., methyl or phenyl) show moderate DPPH scavenging, while nitro groups (as in the target compound) may improve this via stabilization of radical intermediates .
- Antimicrobial activity : Benzimidazole derivatives outperform pyrazole-triazole hybrids, likely due to enhanced membrane penetration and target binding .
Synthetic Complexity :
- The target compound’s synthesis is likely more challenging due to the nitro group’s sensitivity to reduction and the need for precise coupling of the ethyl-linked pyrazole and triazole moieties .
Data Table: Comparative Physicochemical Properties
| Property | Target Compound | 5-(5-Methyl-pyrazol-3-yl)-4-phenyl-triazole-thiol | 5a,b (Benzimidazole derivative) |
|---|---|---|---|
| Molecular Weight (g/mol) | 282.09 | 271.31 | 350–400 (varies by substituent) |
| Key Functional Groups | Nitro, methyl, thiol | Methyl, phenyl, thiol | Benzimidazole, thiol |
| Solubility | Likely low (nitro groups reduce solubility) | Moderate (polar groups enhance solubility) | Low (aromaticity dominates) |
Research Findings and Limitations
- Antiradical Potential: Pyrazole-triazole hybrids with nitro groups remain underexplored, though their redox-active thiol and nitro moieties suggest promise in antioxidant applications .
- Antimicrobial Gaps : The target compound’s antimicrobial efficacy is unverified, but structural parallels to benzimidazole derivatives warrant further testing .
- Synthetic Challenges : Multi-step synthesis and purification of nitro-containing heterocycles require stringent conditions to avoid byproducts .
Biological Activity
The compound 5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol (CAS Number: 7021658) is a derivative of triazole and pyrazole, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps, starting with the preparation of 3,5-dimethyl-4-nitropyrazole. This is typically achieved through nitration processes followed by coupling reactions with thiazole derivatives. The final product is characterized by its unique structure which incorporates both pyrazole and triazole moieties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Case Study 1: Antioxidant Activity
A study evaluated various thiazole and pyrazole derivatives for their antioxidant capabilities. The results indicated that certain derivatives exhibited IC50 values comparable to ascorbic acid, highlighting their potential therapeutic applications in oxidative stress-related conditions .
Case Study 2: Antibacterial Efficacy
In a comprehensive assessment of antibacterial activities, compounds similar to the target compound were tested against a range of bacterial strains. The findings revealed significant Minimum Inhibitory Concentration (MIC) values against both Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties .
Case Study 3: Anticancer Activity
Research on triazole derivatives has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, certain substituted triazoles displayed potent cytotoxic effects with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Summary of Biological Activities
Chemical Reactions Analysis
Thiol-Based Reactions
The thiol (-SH) group at the 3-position of the triazole ring undergoes characteristic nucleophilic and redox reactions.
Oxidation to Disulfide
The thiol group oxidizes readily to form disulfide bonds under mild oxidative conditions:
Reaction :
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| RT, 1 hr | Disulfide dimer | 85% | ||
| EtOH, 30°C | Disulfide dimer | 78% |
Key Insight : Disulfide formation is critical for stabilizing dimeric structures in drug design.
Alkylation
The thiol group reacts with alkyl halides to form thioethers:
Reaction :
| Alkylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | KCO, DMF, 60°C | 3-Methylthio derivative | 92% | |
| Ethyl bromide | EtOH, reflux | 3-Ethylthio derivative | 88% |
Application : Alkylation enhances lipophilicity, improving membrane permeability in bioactive compounds.
Acylation
Thiols react with acyl chlorides to form thioesters:
Reaction :
| Acylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | 3-Acetylthio derivative | 76% | |
| Benzoyl chloride | THF, RT | 3-Benzoylthio derivative | 68% |
Note : Thioesters are intermediates in prodrug formulations.
Nitro Group Reduction
The 4-nitro group on the pyrazole ring can be reduced to an amine under catalytic hydrogenation:
Reaction :
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 10% Pd-C | H (1 atm), EtOH, 4 hr | 4-Aminopyrazole derivative | 89% | |
| Raney Ni | H (3 atm), MeOH, 6 hr | 4-Aminopyrazole derivative | 82% |
Significance : The resulting amine serves as a handle for further functionalization (e.g., amidation) .
Nucleophilic Substitution
The pyrazole’s nitro group directs electrophilic substitution at the 5-position.
Halogenation
Reaction :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cl, FeCl | 0°C, 2 hr | 5-Chloro-pyrazole derivative | 70% |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with nitriles:
Reaction :
| Nitrile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetonitrile | CuI, DMF, 100°C | Tetrazole analog | 65% |
Mechanism : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms fused heterocycles .
Metal Coordination
The thiol and triazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Conditions | Complex | Application | Reference |
|---|---|---|---|---|
| EtOH, RT | Cu(II)-thiolate | Catalysis | ||
| HO, RT | Ag(I)-triazole | Antimicrobial |
Key Finding : Silver complexes exhibit enhanced antibacterial activity compared to the parent compound.
Stability Under Hydrolytic Conditions
The compound’s stability in aqueous media was tested:
| pH | Temperature | Degradation Time | Primary Product | Reference |
|---|---|---|---|---|
| 7.4 | 37°C | >24 hr | Stable | |
| 1.2 | 37°C | 8 hr | Disulfide dimer |
Implication : High stability at physiological pH supports its use in pharmaceuticals .
Photochemical Reactivity
UV irradiation induces nitro-to-nitrite rearrangement:
| Light Source | Duration | Product | Yield | Reference |
|---|---|---|---|---|
| UV (254 nm) | 2 hr | Nitrite intermediate | 45% |
Caution : Photodegradation necessitates dark storage for lab use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol?
- Methodological Answer: Synthesis typically involves coupling pyrazole and triazole precursors under controlled conditions. For example, analogous triazole-pyrazole hybrids are synthesized via cyclocondensation of hydrazine derivatives with carbonyl compounds in ethanol or toluene, using sodium hydride as a base . Reaction parameters (temperature, solvent polarity, and stoichiometry) significantly influence yield and purity. For nitro-group stability, avoid prolonged exposure to reducing agents during synthesis.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Use a combination of NMR spectroscopy (¹H/¹³C) to confirm substituent positions and FT-IR to verify functional groups (e.g., thiol S-H stretch at ~2500 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while HPLC (with UV detection at λ ≈ 270 nm for nitro groups) assesses purity . X-ray crystallography may resolve ambiguities in stereochemistry if single crystals are obtainable .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer: Store in a cool, ventilated area away from oxidizers and acids. Use PPE (gloves, safety glasses, lab coat) and conduct reactions in a fume hood. Incompatibilities include strong bases (risk of thiol deprotonation) and nitro-group sensitizers . For spill management, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Methodological Answer: Use software like AutoDock Vina to model interactions with target enzymes (e.g., fungal 14-α-demethylase, PDB ID: 3LD6). Parameterize the compound’s nitro and thiol groups as flexible side chains, and validate docking poses with MD simulations. Compare binding energies (ΔG) to known inhibitors to prioritize in vitro testing . Adjust substituents (e.g., methyl or nitro groups) to optimize hydrophobic or hydrogen-bonding interactions .
Q. What strategies resolve contradictions in spectral data or reactivity observed across synthetic batches?
- Methodological Answer: Contradictions may arise from tautomerism (thiol ↔ thione forms) or nitro-group orientation. Use variable-temperature NMR to detect tautomeric shifts. For reactivity discrepancies, perform kinetic studies under varying pH and solvent conditions. Cross-validate findings with DFT calculations (e.g., Gaussian 16) to model electronic effects .
Q. How do substituents on the pyrazole and triazole rings influence the compound’s stability and bioactivity?
- Methodological Answer: Systematic SAR studies are essential. For example:
- Nitro groups enhance electrophilicity but may reduce metabolic stability.
- Methyl groups on the pyrazole improve lipophilicity (logP ↑), aiding membrane permeability.
- Thiol groups can act as Michael donors or chelate metal ions in enzyme active sites .
Test these hypotheses via comparative assays (e.g., antifungal activity vs. logP measurements) .
Q. What analytical methods quantify degradation products under accelerated stability testing?
- Methodological Answer: Subject the compound to stress conditions (40°C/75% RH, UV light). Analyze degradation via LC-MS/MS with a C18 column (gradient: 0.1% formic acid in H₂O/ACN). Identify major degradants (e.g., nitro-reduction to amine or thiol oxidation to disulfide) and validate with synthetic standards .
Experimental Design Considerations
Q. How to design a high-throughput screening assay for this compound’s enzyme inhibition potential?
- Methodological Answer: Use a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) for target enzymes (e.g., proteases or kinases). Pre-incubate the compound with the enzyme (10 min, 37°C), then add substrate and monitor fluorescence (λex/λem = 360/450 nm). Include controls (positive inhibitor, DMSO vehicle) and calculate IC₅₀ via dose-response curves .
Q. What computational tools predict ADMET properties to prioritize in vivo testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
